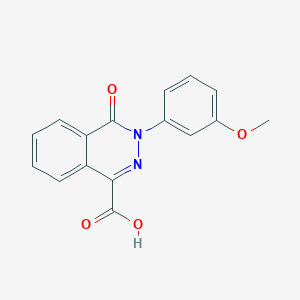

![molecular formula C25H16N4O7S2 B11652401 methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-[(acetil{[6-(5-nitro-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-1,3-benzotiazol-2-il]sulfanil} )amino]benzoato de metilo es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluidos nitro, isoindol, benzotiazol y ésteres.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-[(acetil{[6-(5-nitro-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-1,3-benzotiazol-2-il]sulfanil} )amino]benzoato de metilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:

Formación del grupo isoindol: Comenzando con anhídrido ftálico y glicina, el anillo isoindol se puede formar a través de una reacción de condensación.

Introducción del grupo nitro: Nitración del derivado isoindol utilizando una mezcla de ácidos nítrico y sulfúrico concentrados.

Síntesis de benzotiazol: El anillo benzotiazol se puede sintetizar a partir de 2-aminotiofenol y un aldehído adecuado en condiciones ácidas.

Reacción de acoplamiento: Los derivados de nitroisoindol y benzotiazol se acoplan utilizando un enlace tiol, a menudo facilitado por un reactivo de acoplamiento como DCC (diciclohexilcarbodiimida).

Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con metanol en presencia de un catalizador ácido.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría pasos similares pero optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el empleo de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno sobre un catalizador de paladio.

Reducción: El grupo éster se puede hidrolizar a un ácido carboxílico utilizando condiciones básicas (por ejemplo, NaOH en agua).

Sustitución: El anillo benzotiazol puede sufrir reacciones de sustitución electrófila, como la halogenación o la nitración.

Reactivos y condiciones comunes

Oxidación: Gas hidrógeno, paladio sobre carbono (Pd/C).

Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).

Sustitución: Halogenos (Cl2, Br2), mezcla nitrante (HNO3/H2SO4).

Productos principales

Reducción del grupo nitro: Formación de la amina correspondiente.

Hidrólisis de éster: Formación del ácido carboxílico.

Sustitución electrófila: Formación de derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Química

En la síntesis orgánica, el 2-[(acetil{[6-(5-nitro-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-1,3-benzotiazol-2-il]sulfanil} )amino]benzoato de metilo se puede utilizar como bloque de construcción para moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas.

Biología

Este compuesto puede servir como sonda en estudios bioquímicos debido a sus posibles interacciones con macromoléculas biológicas. El grupo nitro, en particular, se puede utilizar en estudios que involucran procesos de transferencia de electrones.

Medicina

Las posibles aplicaciones medicinales incluyen su uso como precursor para el desarrollo de fármacos. Los grupos benzotiazol e isoindol son conocidos por sus actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Industria

En ciencia de materiales, este compuesto podría utilizarse en el desarrollo de nuevos polímeros o como componente en dispositivos electrónicos orgánicos debido a su sistema conjugado.

Mecanismo De Acción

La actividad biológica del 2-[(acetil{[6-(5-nitro-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-1,3-benzotiazol-2-il]sulfanil} )amino]benzoato de metilo probablemente se media a través de su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a diversos efectos biológicos. El grupo benzotiazol puede intercalarse con el ADN, interrumpiendo los procesos de replicación y transcripción.

Comparación Con Compuestos Similares

Compuestos similares

2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-hidroxipropanoato de metilo: Similar en estructura pero carece del grupo benzotiazol.

1,3-Dihidro-1,3,3-trimetil-6-nitroespiro[2H-1-benzopirano-2,2-indol]: Contiene un grupo nitro y un anillo heterocíclico pero difiere en la estructura principal.

Unicidad

El 2-[(acetil{[6-(5-nitro-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-1,3-benzotiazol-2-il]sulfanil} )amino]benzoato de metilo es único debido a su combinación de funcionalidades isoindol, benzotiazol y nitro. Esta combinación confiere una reactividad química distinta y una posible actividad biológica, lo que lo convierte en un compuesto versátil para diversas aplicaciones.

Propiedades

Fórmula molecular |

C25H16N4O7S2 |

|---|---|

Peso molecular |

548.6 g/mol |

Nombre IUPAC |

methyl 2-[[2-[[6-(5-nitro-1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H16N4O7S2/c1-36-24(33)16-4-2-3-5-18(16)26-21(30)12-37-25-27-19-9-7-13(11-20(19)38-25)28-22(31)15-8-6-14(29(34)35)10-17(15)23(28)32/h2-11H,12H2,1H3,(H,26,30) |

Clave InChI |

LVQYKANPZFEFBY-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652321.png)

![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11652329.png)

![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)

![butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652339.png)

![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)

![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11652358.png)

![Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11652367.png)

![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)

![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)

![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)